5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine
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Overview
Description
5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluoropyrimidine moiety linked to a cyclohexane ring, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 5-fluoropyrimidine derivatives with cyclohexane-based intermediates. One common method includes the nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with a cyclohexanol derivative under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can inhibit enzyme activity by mimicking natural substrates, thereby interfering with metabolic pathways. Additionally, the compound may bind to receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 5-Fluoro-2-cyano pyrimidine
- 3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde
Uniqueness
5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine is unique due to its combination of a fluoropyrimidine moiety with a cyclohexane ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(5-fluoropyrimidin-4-yl)oxy-3,3-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-12(2)4-8(14)3-9(5-12)17-11-10(13)6-15-7-16-11/h6-9H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFDFIOSSGBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)OC2=NC=NC=C2F)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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